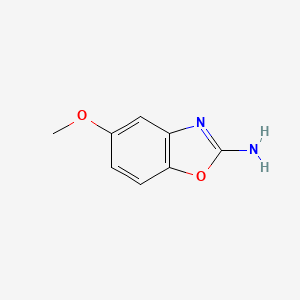

2-Amino-5-methoxybenzoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBIFQTZAQVLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214036 | |

| Record name | Benzoxazole, 2-amino-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-14-5 | |

| Record name | Benzoxazole, 2-amino-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolamine, 5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Methoxybenzoxazole and Its Derivatives

Advanced Synthetic Routes to the Benzoxazole (B165842) Core

The construction of the benzoxazole ring system is a fundamental step in accessing 2-Amino-5-methoxybenzoxazole and its derivatives. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to more modern oxidative amination techniques.

Cyclization Reactions in the Synthesis of this compound

The primary and most classical approach to synthesizing the benzoxazole core involves the cyclization of ortho-aminophenol derivatives. This strategy relies on the reaction of an o-aminophenol with a suitable one-carbon synthon, leading to the formation of the oxazole (B20620) ring.

One common method involves the condensation of 2-aminophenols with aldehydes, β-diketones, or carboxylic acids. indexcopernicus.comorganic-chemistry.orgwjpsonline.com For instance, the reaction of 2-aminophenol (B121084) with various aldehydes can be catalyzed by molecular iodine under solvent-free conditions, often with microwave irradiation to enhance reaction rates and yields. indexcopernicus.com Similarly, the use of samarium triflate as a reusable acid catalyst in an aqueous medium provides a green and efficient method for this transformation. organic-chemistry.org The choice of solvent and catalyst can significantly impact the reaction's efficiency. For example, polar aprotic solvents like DMF tend to favor the cyclization process, with optimal temperatures typically ranging between 80–100°C to ensure good yields while preventing the degradation of intermediates.

Another notable cyclization approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent in the presence of a Lewis acid like BF₃·Et₂O. nih.govresearchgate.net This method provides a safer alternative to the highly toxic cyanogen (B1215507) bromide (BrCN) that has been traditionally used. nih.gov The proposed mechanism involves the activation of NCTS by the Lewis acid, facilitating a nucleophilic attack by the amino group of the o-aminophenol, followed by cyclization. nih.govresearchgate.net

| Catalyst/Reagent | Substrates | Conditions | Outcome |

| Molecular Iodine | 2-aminophenol, various aldehydes | Solvent-free, microwave irradiation, 130°C | Excellent yields of 2-substituted benzoxazoles. indexcopernicus.com |

| Samarium Triflate | o-amino(thio)phenols, aldehydes | Aqueous medium, mild conditions | Simple, green, and efficient synthesis of benzoxazoles. organic-chemistry.org |

| BF₃·Et₂O | o-aminophenol, NCTS | 1,4-dioxane, reflux | Good to excellent yields of 2-aminobenzoxazoles. nih.govresearchgate.net |

| Brønsted acid and CuI | 2-aminophenols, β-diketones | Optimized conditions | Synthesis of various 2-substituted benzoxazoles. organic-chemistry.orgwjpsonline.com |

Nucleophilic Substitution Approaches for Benzoxazole Derivatization

Nucleophilic substitution reactions offer a versatile method for modifying the benzoxazole core, particularly for introducing functionalities at specific positions. A patented method describes the preparation of 2-amino-5-nitrophenol (B90527) derivatives through nucleophilic substitution on a benzoxazole derivative. google.com This process involves the substitution at the 5-position, followed by the ring-opening of the oxazole ring to yield the desired substituted 2-aminophenol. google.com This approach is efficient for introducing various functional groups at the 5-position of the benzoxazole ring.

Furthermore, the synthesis of 2-aminobenzoxazole (B146116) compounds can be achieved through the nucleophilic displacement of a substituent at the 2-position, such as a sulfur, thiomethyl, halogen, or phenoxide group, by an amine. google.comgoogle.com This method, however, can sometimes require harsh conditions or toxic reagents. google.comgoogle.com

A more recent and versatile one-pot procedure utilizes 1,1-dichlorodiphenoxymethane in the presence of a primary or secondary amine and a base to produce substituted 2-aminobenzoxazoles in good yields. google.com This reaction can be carried out in various solvents like toluene (B28343) at room temperature. google.com

Oxidative Amination Strategies

Oxidative amination has emerged as a powerful and direct method for introducing an amino group onto the benzoxazole scaffold. This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions.

A copper-catalyzed C-H bond activation protocol allows for the direct oxidative C-H amination of benzoxazoles with primary amines, using tert-butyl peroxide (TBP) as the oxidant under an air atmosphere. organic-chemistry.org This method has been shown to produce a variety of substituted aminobenzoxazoles in very good yields. organic-chemistry.org

Interestingly, metal-free oxidative amination reactions have also been developed. One such method employs catalytic amounts of a quaternary ammonium (B1175870) iodide, like tetrabutylammonium (B224687) iodide (TBAI), with tert-butylhydroperoxide (TBHP) as a co-oxidant. thieme-connect.com This system efficiently synthesizes 2-aminobenzoxazoles from unfunctionalized benzoxazoles and primary amines, and can even utilize aqueous ammonia (B1221849) to introduce a primary amine group. thieme-connect.com The mechanism is thought to proceed through an in situ iodination of the amine, leading to an electrophilic amination. thieme-connect.com

Electrochemical methods offer another environmentally friendly approach. An electrochemically promoted coupling of benzoxazoles and amines can be achieved using catalytic quantities of a tetraalkylammonium halide as a redox catalyst under constant current conditions. organic-chemistry.org This method avoids the use of excess chemical oxidants and simplifies the workup process. organic-chemistry.org

| Method | Catalyst/Oxidant | Aminating Agent | Key Features |

| Copper-catalyzed C-H amination | Copper catalyst, tert-butyl peroxide (TBP) | Primary amines | Direct amination of benzoxazole C-H bond. organic-chemistry.org |

| Iodide-catalyzed oxidative amination | Tetrabutylammonium iodide (TBAI), tert-butylhydroperoxide (TBHP) | Primary amines, aqueous ammonia | Metal-free, efficient for primary amine introduction. thieme-connect.com |

| Electrochemical oxidative amination | Tetraalkylammonium halide (redox catalyst) | Amines | Environmentally friendly, avoids excess chemical oxidants. organic-chemistry.org |

| Visible light-mediated C-H amination | Eosin Y (photocatalyst) | Secondary amines | Green and environmentally benign, mild reaction conditions. researchgate.net |

| TEMPO⁺BF₄⁻ mediated amination | 2,2,6,6-tetramethylpiperidine-N-oxoammonium tetrafluoroborate | Secondary amines | Transition-metal-free, efficient for nonactivated benzoxazoles. bohrium.com |

Stereoselective Synthesis of Related Chiral Benzoxazole Scaffolds

The development of stereoselective methods for the synthesis of chiral benzoxazole-containing molecules is crucial for their application in areas like asymmetric catalysis and medicinal chemistry. core.ac.uk While the direct stereoselective synthesis of this compound is not extensively detailed in the provided context, methodologies for creating related chiral benzoxazole scaffolds highlight the potential for such advancements.

One approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the benzoxazole ring or in subsequent modifications. For example, new chiral ferrocenyl P,N-ligands incorporating a benzoxazole ring have been synthesized and applied in silver-catalyzed asymmetric reactions. researchgate.net

Synergistic catalysis, combining metal-based Lewis acid catalysis and organocatalysis, has been employed for the stereoselective synthesis of alkyl benzoxazoles. rsc.org This strategy involves the concurrent activation of an alkyl benzoxazole and an electrophile to control the stereochemical outcome of the reaction. rsc.org For instance, the asymmetric cyclopropanation of benzoxazoles has been achieved using a combination of a palladium catalyst and a chiral amine catalyst. rsc.org

Derivatization and Functionalization Strategies

Once the benzoxazole core is synthesized, further derivatization and functionalization can be carried out to fine-tune its properties and explore structure-activity relationships.

Introduction of Substituents at the Benzoxazole Ring System

Various substituents can be introduced onto the benzoxazole ring system to create a diverse library of compounds. mdpi.com The reactivity of the benzoxazole nucleus allows for electrophilic and nucleophilic substitution reactions.

For instance, the introduction of substituents at the 5-position is a common strategy, as this position is believed to influence the intensity of the biological activity of benzoxazole derivatives. indexcopernicus.com As previously mentioned, nucleophilic substitution at the 5-position is a viable route. google.com

Furthermore, the synthesis of 2-substituted benzoxazoles can be achieved through the cyclization of 2-aminophenols with a variety of precursors, which simultaneously installs the desired substituent at the C2 position. mdpi.com These precursors include aryl or alkyl carboxylic acids, aryl methyl ketones, alkynes, and styrene (B11656) derivatives. mdpi.com The versatility of these cyclization strategies often provides high selectivity and good substrate tolerance. mdpi.com

The derivatization of the amino group in 2-aminobenzoxazoles is another important functionalization strategy. This can be achieved through standard amine chemistry, such as acylation or alkylation, to produce a wide range of N-substituted derivatives. nih.govresearchgate.net

Modification of the 2-Amino Group

The 2-amino group of this compound is a primary site for synthetic modification, enabling the construction of diverse derivatives. A common strategy for introducing this group involves the cyclization of o-aminophenols with cyanating agents like cyanogen bromide. ijpbs.com One study reported a method using N-cyano-N-phenyl-p-toluenesulfonamide as a non-hazardous cyanating agent in the presence of a Lewis acid, which facilitates the nucleophilic attack of the aminophenol's amino group to initiate cyclization. nih.gov

Another key approach involves the nucleophilic displacement of a suitable leaving group at the 2-position. For instance, a 2-chlorobenzoxazole (B146293) intermediate can be reacted with various primary or secondary amines to yield a range of N-substituted 2-aminobenzoxazoles. google.comgoogleapis.com This highlights the versatility of the benzoxazole core in generating libraries of compounds.

Furthermore, the synthesis can proceed through a 2-methoxybenzoxazole intermediate. A one-pot procedure has been developed where an aminophenol is reacted with an amine and tetramethyl orthocarbonate. google.comgoogle.com This reaction is notable for its clean conversion, proceeding from the aminophenol to the 2-methoxy intermediate, and finally to the desired 2-aminobenzoxazole. google.comgoogle.com The primary amino group can also be converted into secondary or tertiary amines through reductive alkylation, a process that maintains the charge state of the molecule. nih.gov

The table below summarizes various synthetic approaches that involve the formation or modification of the 2-amino group.

| Method | Key Reagents | Key Feature | Reference |

|---|---|---|---|

| Cyclization with Cyanating Agent | o-aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide, Lewis Acid (BF3·Et2O) | Uses a non-hazardous cyanating agent to form the 2-amino functionality. | nih.gov |

| Nucleophilic Displacement | 2-chlorobenzoxazole, Primary or secondary amines | Versatile method for producing N-substituted 2-aminobenzoxazoles. | google.com |

| One-Pot Synthesis via Methoxy (B1213986) Intermediate | 2-aminophenol, Amine, Tetramethyl orthocarbonate | Clean, high-conversion reaction suitable for large-scale production. | google.comgoogle.com |

| Smiles Rearrangement | Benzoxazole-2-thiol, Chloroacetyl chloride | An alternative pathway for the synthesis of N-substituted aminobenzoxazoles. | nih.gov |

Manipulation of the 5-Methoxy Group

The 5-methoxy group on the benzoxazole ring offers another site for chemical manipulation, primarily through demethylation to expose a phenolic hydroxyl group. This transformation is a common strategy in medicinal chemistry to alter a compound's solubility, hydrogen bonding capacity, and metabolic profile. While specific studies focusing solely on the demethylation of this compound are not extensively detailed in the reviewed literature, the synthesis of related 5-methylbenzoxazole (B76525) and 5-methoxybenzoxazole derivatives has been explored. nih.gov For example, compounds with a 5-methoxybenzoxazole core have been synthesized as part of broader investigations into the structure-activity relationships of biologically active molecules. nih.gov The conversion of the methoxy group to a hydroxyl group would typically be achieved using standard ether cleavage reagents such as boron tribromide or hydrobromic acid.

Formation of Heterocyclic Conjugates and Hybrid Molecules

The this compound scaffold is an attractive building block for creating more complex heterocyclic conjugates and hybrid molecules. ugent.be The reactive 2-amino group serves as a convenient handle for linking the benzoxazole core to other molecular fragments, including other heterocyclic systems or biologically relevant moieties like amino acids. nih.gov

One reported strategy involves the condensation of a benzoxazole precursor with other heterocyclic cores to create larger, conjugated systems. For instance, 2,6-bis[4-(2-benzoxazolyl)phenyl]benzo[1,2-d:5,4-d']bisoxazole was synthesized by reacting 4-(2-benzoxazolyl)benzoic acid with 2,5-diamino-1,4-benzenediol (DADHB) in polyphosphoric acid (PPA). acs.org This demonstrates how the benzoxazole unit can be incorporated into rigid-rod polymers and other materials with specific photophysical properties. acs.org Similarly, amino acid conjugates of various antibiotics have been synthesized using benzotriazole (B28993) methodology, showcasing a pathway for improving the properties of existing drugs. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of benzoxazole formation is crucial for optimizing reaction conditions and designing novel synthetic routes. Research has combined experimental studies with computational chemistry to explore the kinetics, thermodynamics, intermediates, and transition states involved in these reactions.

Exploration of Reaction Kinetics and Thermodynamics in Benzoxazole Synthesis

The formation of the benzoxazole ring is governed by specific kinetic and thermodynamic parameters. Thermochemical studies have determined the standard molar enthalpies of formation for benzoxazole and its derivatives. For the parent benzoxazole, the enthalpy of formation in the crystalline state is (36.0 ± 2.0) kJ·mol⁻¹, with an enthalpy of sublimation of (69.2 ± 0.8) kJ·mol⁻¹ at 298.15 K. nist.govresearchgate.net In comparison, the heat of formation for benzoxazole is 10.8 kcal/mol (approx. 45.2 kJ/mol), which is significantly lower than its isomers 1,2-benzisoxazole (B1199462) (33.3 kcal/mol) and 2,1-benzisoxazole (41.2 kcal/mol), indicating its greater thermodynamic stability. acs.org

Kinetic studies reveal that the rate-determining step in certain copper-catalyzed cyclization reactions of ortho-haloanilides is the initial oxidative addition of the catalyst. organic-chemistry.org The reaction rate follows the order of the halide leaving group: I > Br > Cl. organic-chemistry.org In thermal decomposition reactions, the isomerization of benzoxazole to o-hydroxybenzonitrile is driven by a significant positive entropy change, which makes the reverse reaction considerably slower. acs.org Specific kinetic data has been collected for reactions involving benzoxazole derivatives, allowing for the calculation of reaction rate constants under various conditions. researchpublish.com

Elucidation of Intermediates and Transition States

The synthesis of benzoxazoles proceeds through several proposed intermediates and transition states. A common pathway involves the initial condensation of a 2-aminophenol with an aldehyde to form a Schiff base or imine intermediate. nih.gov This imine can then undergo intramolecular cyclization to yield a 2,3-dihydro-benzoxazole intermediate, which is subsequently oxidized to the final aromatic benzoxazole. nih.govacs.org

Computational studies have provided deeper insight into more complex mechanisms. In reactions mediated by hypervalent iodine, one plausible pathway involves the formation of a cyclic hemiaminal tautomer from the initial imine. researchgate.netacs.org This intermediate can then react further. DFT calculations have been used to model the energy profiles of different potential pathways. For one oxidative cyclization, a concerted reductive elimination via a specific transition state (TS-1) was found to be the most plausible mechanism, with a calculated reaction barrier (ΔG‡) of only 7.6 kcal·mol⁻¹. researchgate.netacs.org This was significantly lower than an alternative pathway involving an aryloxy-λ³-iodane intermediate, which had a much higher barrier of 18.0 kcal·mol⁻¹. researchgate.netacs.org Other proposed intermediates in different synthetic routes include amidinium salts, which form when a tertiary amide is activated by triflic anhydride (B1165640) before being attacked by the aminophenol. mdpi.com

Green Chemistry Approaches in Benzoxazole Synthesis

In line with the principles of sustainable development, significant effort has been directed towards creating environmentally friendly methods for benzoxazole synthesis. ijpbs.com These green approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption by using recyclable catalysts, benign solvents, and alternative energy sources. rsc.orgsioc-journal.cn

A variety of catalysts have been employed to promote benzoxazole synthesis under greener conditions. These include reusable acid catalysts like samarium triflate in aqueous media, heterogeneous catalysts such as zinc sulfide (B99878) (ZnS) nanoparticles, and copper(II) ferrite (B1171679) nanoparticles that can be recovered using an external magnet. organic-chemistry.orgajgreenchem.com Iron-catalyzed oxidative cyclization using aqueous hydrogen peroxide as a green oxidant has also been developed, affording excellent yields. rsc.org

The choice of solvent is a key aspect of green chemistry. Many protocols now utilize environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or the bio-based dimethyl carbonate (DMC). organic-chemistry.orgacs.orgresearchgate.net In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. acs.org Alternative energy sources, such as microwave irradiation and electrochemistry, offer efficient and atom-economical routes to benzoxazoles, often with reduced reaction times and the avoidance of chemical oxidants. ijpbs.comrsc.org Life cycle assessment (LCA) studies have quantitatively demonstrated the superiority of these modern approaches, showing that continuous-flow systems can reduce carbon emissions by as much as 85% compared to traditional batch methods. rsc.org

The following table provides an overview of various green chemistry strategies for benzoxazole synthesis.

| Green Approach | Catalyst/Reagent | Solvent/Condition | Key Advantage | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Zinc Sulfide (ZnS) Nanoparticles | Ethanol | Cheap, stable, and easily synthesized catalyst with high yields. | ajgreenchem.com |

| Recyclable Catalysis | Copper(II) Ferrite Nanoparticles | - | Catalyst is recoverable with a magnet and can be reused multiple times. | organic-chemistry.org |

| Green Oxidant | FeCl₃ / H₂O₂ | - | Uses an environmentally friendly oxidant with water as the only byproduct. | rsc.org |

| Benign Solvent | Samarium Triflate | Aqueous Medium | Avoids volatile organic compounds by using water as the solvent. | organic-chemistry.org |

| Bio-based Solvent | OMS-2 (Manganese Octahedral Molecular Sieve) | Dimethyl Carbonate (DMC) | Employs a bio-based, environmentally friendly solvent. | acs.org |

| Solvent-Free Synthesis | Brønsted Acidic Ionic Liquid Gel | Solvent-Free | Eliminates solvent waste; catalyst is recyclable. | acs.org |

| Electrochemical Synthesis | - | - | Avoids chemical oxidants and generates H₂ as the only byproduct. | rsc.org |

| Flow Chemistry | OMS-2 | CPME (Cyclopentyl methyl ether) | Significantly reduces carbon emissions and energy consumption. | rsc.org |

Biological Activities and Pharmacological Potential of 2 Amino 5 Methoxybenzoxazole Derivatives

Antimicrobial Efficacy Investigations

Derivatives of 2-Amino-5-methoxybenzoxazole have been extensively studied for their potential to combat various microbial pathogens. The structural features of these compounds allow them to interact with microbial cells, disrupting essential processes and inhibiting their growth.

Antibacterial Spectrum and Potency against Pathogenic Strains

Benzoxazole (B165842) derivatives are recognized for their wide-ranging antibacterial effects, demonstrating activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Research has shown that the substitution patterns on the benzoxazole ring, particularly at the C-2 and C-5 positions, are critical determinants of their antibacterial potency. mdpi.com For instance, some synthetic benzoxazole derivatives have shown potent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov

A study on this compound (AMBO) revealed its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating a structure-activity relationship that could be optimized for enhanced efficacy. For example, AMBO exhibited an MIC of 8 µg/mL against Bacillus subtilis and 16 µg/mL against Escherichia coli. Another study highlighted a benzoxazole derivative, compound 47, which showed notable activity against the Gram-negative bacterium Pseudomonas aeruginosa with an MIC of 0.25 μg/mL and the Gram-positive bacterium Enterococcus faecalis with an MIC of 0.5 μg/mL. mdpi.com

| Compound | Bacterial Strain | Activity | MIC (µg/mL) | Source |

|---|---|---|---|---|

| This compound (AMBO) | Bacillus subtilis | Antibacterial | 8 | |

| This compound (AMBO) | Escherichia coli | Antibacterial | 16 | |

| Benzoxazole derivative 47 | Pseudomonas aeruginosa | Antibacterial | 0.25 | mdpi.com |

| Benzoxazole derivative 47 | Enterococcus faecalis | Antibacterial | 0.5 | mdpi.com |

Antifungal Spectrum and Potency

The antifungal potential of this compound derivatives has also been a subject of investigation. nih.gov These compounds have shown inhibitory effects against various fungal species, including pathogenic yeasts like Candida species and molds such as Aspergillus niger. nih.govresearchgate.net

One study investigated the in vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) against Candida strains. While its activity was lower than the standard drug fluconazole, it demonstrated fungistatic effects against all tested strains, suggesting that this class of compounds could serve as a template for developing more potent antifungal agents. nih.gov Another study reported that this compound (AMBO) exhibited antifungal activity against Pichia pastoris with a minimal inhibitory concentration (MIC) of 32 µg/mL. Furthermore, research on a large group of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that almost half of the studied compounds possessed antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov

| Compound | Fungal Strain | Activity | MIC (µg/mL) | Source |

|---|---|---|---|---|

| This compound (AMBO) | Pichia pastoris | Antifungal | 32 | |

| 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) | Candida spp. | Fungistatic | N/A | nih.gov |

Antiviral Modulatory Effects

The exploration of this compound and its derivatives has extended to their potential antiviral activities. ontosight.aimdpi.com While specific studies focusing solely on this compound are limited in this area, the broader class of benzoxazole and related heterocyclic compounds has shown promise. For instance, benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, have been synthesized and shown to possess antiviral effects against various viruses, including Human Immunodeficiency Virus (HIV). mdpi.com The antiviral activity of these compounds is often attributed to their ability to bind to viral components. mdpi.com Additionally, other heterocyclic compounds, such as certain benzoic acid derivatives, have demonstrated antiviral activity against influenza A virus, including oseltamivir-resistant strains. nih.gov These findings suggest that the benzoxazole scaffold, including this compound, could be a valuable starting point for the design and synthesis of new antiviral agents. nih.gov

Anti-biofilm Activities

Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. frontiersin.org Research has begun to explore the potential of 2-amino-substituted heterocyclic compounds to inhibit biofilm formation. While direct studies on this compound are not extensively documented, related compounds like 2-aminobenzimidazole (B67599) (2-ABI) derivatives have been identified as potent inhibitors of biofilm formation in bacteria such as Pseudomonas aeruginosa. nih.gov Furthermore, 5-aryl-2-aminoimidazole derivatives have been investigated for their ability to prevent biofilm formation by a broad range of bacterial and fungal species. nih.gov These findings suggest that the 2-amino-heterocycle motif is a promising scaffold for the development of anti-biofilm agents, and by extension, this compound derivatives warrant investigation for such activities.

Antineoplastic and Anticancer Research

The cytotoxic and antiproliferative effects of this compound derivatives against various cancer cell lines have been a significant area of research. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

Numerous studies have demonstrated the potential of this compound and its derivatives as anticancer agents. mdpi.com These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including breast, lung, and liver cancer. For example, this compound (AMBO) has been shown to induce cell cycle arrest and apoptosis in these cell lines.

The antiproliferative activity is often influenced by the specific substitutions on the benzoxazole ring. mdpi.com For instance, derivatives with a methoxy (B1213986) group at certain positions have shown enhanced activity. mdpi.com One study found that benzoxazole derivatives bearing a methoxy group at position 3 of a phenyl ring generally exhibited higher antiproliferative activity. mdpi.com Specifically, a 5-chlorobenzoxazole (B107618) derivative with a methoxy group at the 3-position of the phenyl ring showed enhanced activity against HCT-116 and NCI-H460 cancer cell lines compared to the reference drug etoposide. mdpi.com Another study on 3-(2-benzoxazol-5-yl)alanine derivatives found that while most were toxic to both normal and cancer cells, a few showed significantly lower toxicity to normal cells, indicating their potential as future anticancer agents. nih.gov

| Compound/Derivative | Cancer Cell Line | Effect | IC50 (µM) | Source |

|---|---|---|---|---|

| This compound (AMBO) | MCF-7 (Breast) | Cytotoxic | N/A | |

| This compound (AMBO) | MDA-MB-231 (Breast) | Cytotoxic | N/A | |

| This compound (AMBO) | A549 (Lung) | Cytotoxic | N/A | |

| This compound (AMBO) | HepG2 (Liver) | Cytotoxic | N/A | |

| 5-chlorobenzoxazole derivative 45 | HCT-116 | Antiproliferative | 2.4 | mdpi.com |

| 5-chlorobenzoxazole derivative 45 | NCI-H460 | Antiproliferative | 0.9 | mdpi.com |

| Etoposide (reference) | HCT-116 | Antiproliferative | 3.4 | mdpi.com |

| Etoposide (reference) | NCI-H460 | Antiproliferative | 6.1 | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

A key strategy in anticancer drug discovery is the identification of compounds that can selectively induce programmed cell death, or apoptosis, in cancer cells and modulate the cell cycle to halt proliferation. Several derivatives of benzoxazole have demonstrated significant capabilities in these areas.

Research has shown that certain benzoxazole derivatives trigger apoptosis through the intrinsic mitochondrial pathway. This is often characterized by an altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. nih.govrsc.org This event activates a cascade of caspase enzymes, particularly caspase-3 and caspase-9, which are critical executioners of the apoptotic process. nih.gov For instance, a novel benzothiazole derivative, PB11, was found to increase levels of Bax, cytochrome c, and cleaved caspase-3 in cancer cells. nih.gov Similarly, a pyrimidine (B1678525) derivative of ursolic acid was shown to upregulate Bax, downregulate Bcl-2, and activate the caspase cascade in MCF-7 breast cancer cells. rsc.org Studies have also specifically implicated benzoxazole derivatives in inducing Caspase-3 dependent apoptosis. jrespharm.com

In addition to inducing cell death, these compounds can interfere with the cancer cell cycle. Pyrrole-tethered bisbenzoxazole derivatives have been found to cause cell cycle arrest in the G0/G1 phase in MCF-7 breast cancer cells. nih.gov Other studies have shown that different derivatives can induce cell cycle arrest at the S phase. rsc.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. biorxiv.org For example, treatment with a T-type calcium channel inhibitor led to a significant increase in the G0/G1 fraction of prostate cancer cells, effectively halting their growth. mdpi.com

| Derivative Class | Mechanism of Action | Cell Line | Key Findings | Source |

|---|---|---|---|---|

| Pyrrole-Tethered Bisbenzoxazoles | Cell Cycle Arrest | MCF-7 (Breast Cancer) | Induced G0/G1 phase arrest in 71.2% of cells. | nih.gov |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | Apoptosis & Cell Cycle Arrest | MCF-7 (Breast Cancer) | Induced S phase arrest and mitochondrial-related apoptosis. | rsc.org |

| Benzothiazole derivative (PB11) | Apoptosis | U87 (Glioblastoma), HeLa (Cervix Cancer) | Increased levels of Bax, cytochrome c, and cleaved caspase-3. | nih.gov |

| General Benzoxazole Derivatives | Apoptosis | Various | Shown to induce Caspase-3 dependent apoptosis. | jrespharm.com |

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. jocpr.com The inhibition of angiogenesis is therefore a valuable strategy in cancer therapy. Benzoxazole derivatives have emerged as potential anti-angiogenic agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ajphs.com

VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling pathways leading to angiogenesis. nih.gov By inhibiting this receptor, benzoxazole derivatives can effectively block the formation of new blood vessels, thereby starving the tumor and preventing its growth. ajphs.com Studies on related heterocyclic compounds, such as 1,5-benzothiazepin-4-(5H)-one derivatives, have demonstrated a potent ability to inhibit capillary proliferation in a chick chorioallantoic membrane (CAM) assay, providing direct evidence of their anti-angiogenic effects. jocpr.com The anti-inflammatory drug 5-aminosalicylic acid is also thought to influence angiogenesis through the VEGFR-2 receptor pathway. biomedpharmajournal.org

Anti-inflammatory and Immunomodulatory Studies

Chronic inflammation is a known driver of various diseases, including cancer. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties. nih.gov Research has identified several mechanisms for this activity, including the inhibition of key inflammatory mediators.

A series of benzoxazolone derivatives were found to exhibit potent anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov The most active of these compounds showed IC50 values as low as 5.09 µM. nih.gov Further investigation revealed that these compounds act by targeting myeloid differentiation protein 2 (MD2), an accessory protein to Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory response to bacterial lipopolysaccharides. nih.gov Other studies have highlighted 2-aryl-5-benzoxazolealkanoic acid derivatives as being three to five times more active than the established anti-inflammatory drug phenylbutazone (B1037) in rat paw edema models. nih.gov The immunomodulatory effects of related compounds can involve the modulation of various cytokines and signaling pathways, such as the NLRP3 inflammasome, which is involved in processing pro-inflammatory cytokines like pro-IL-1β. google.comfrontiersin.org Some isoxazole (B147169) derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells, indicating an immunosuppressive effect. mdpi.com

| Compound Class | Target/Mechanism | Activity | Source |

|---|---|---|---|

| Benzoxazolone Derivatives (e.g., Compound 3g) | Inhibition of IL-6 production via MD2 protein | IC50 = 5.09 µM | nih.gov |

| 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Inhibition of carrageenin-induced rat paw edema | 3-5 times more active than phenylbutazone | nih.gov |

| 2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Inhibition of carrageenin-induced rat paw edema | 3-5 times more active than phenylbutazone | nih.gov |

| 2-amino benzothiazole derivatives | λ-Carrageenan-induced mice paw edema | Active, especially with electron-withdrawing groups at position 4 or 5. | researchgate.net |

Other Emerging Biological Activities

Oxidative stress, caused by an imbalance of reactive oxygen species (free radicals), contributes to cellular damage and various pathologies. Antioxidants can mitigate this damage by neutralizing free radicals. Benzazole derivatives, including those with a benzoxazole ring, have been identified as having significant antioxidant capacity. d-nb.info

The primary mechanism of their antioxidant action is through radical scavenging. Studies have shown that the benzoxazole ring itself contributes more to superoxide (B77818) radical scavenging activity compared to related benzimidazole (B57391) and benzothiazole structures. d-nb.info The presence of specific substituents on the benzoxazole system, such as benzamido or phenylacetamido groups at the 5-position, can significantly enhance this activity. d-nb.info The o-aminophenol structure, a key precursor in benzoxazole synthesis, is also known to confer reducing agent and antioxidant properties. google.com

Benzoxazole analogues have shown considerable promise in the field of neuropharmacology, with potential applications in treating neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Alzheimer's disease is characterized by a decline in cognitive function linked to reduced levels of the neurotransmitter acetylcholine. nih.gov

A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine. A series of benzoxazole-oxadiazole analogues have been synthesized and evaluated as inhibitors of these enzymes. mdpi.comnih.gov Several of these compounds displayed inhibitory potentials greater than the standard drug, Donepezil. mdpi.com For instance, analogue 15 showed an IC50 value of 5.80 µM against AChE and 7.20 µM against BuChE, compared to Donepezil's IC50 values of 33.65 µM and 35.80 µM, respectively. mdpi.comnih.gov

Beyond Alzheimer's, benzoxazole derivatives are being investigated for other neuroprotective roles. Analogues of the neuroprotective drug riluzole, such as 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, have been shown to antagonize voltage-dependent Na+ channel currents, suggesting they could be valuable as channel inhibitors for conditions like amyotrophic lateral sclerosis. researchgate.net

| Compound | Target Enzyme | IC50 Value (µM) | Standard (Donepezil) IC50 (µM) | Source |

|---|---|---|---|---|

| Analogue 2 | AChE | 6.40 ± 1.10 | 33.65 ± 3.50 | mdpi.com |

| BuChE | 7.50 ± 1.20 | 35.80 ± 4.60 | mdpi.com | |

| Analogue 15 | AChE | 5.80 ± 2.18 | 33.65 ± 3.50 | mdpi.comnih.gov |

| BuChE | 7.20 ± 2.30 | 35.80 ± 4.60 | mdpi.comnih.gov | |

| Analogue 16 | AChE | 6.90 ± 1.20 | 33.65 ± 3.50 | mdpi.comnih.gov |

| BuChE | 7.60 ± 2.10 | 35.80 ± 4.60 | mdpi.comnih.gov |

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium falciparum parasite necessitates the discovery of new antimalarial agents. Benzoxazole derivatives have been identified as a promising class of compounds in this area. olemiss.eduolemiss.edu

In one study, a series of benzoxazolyl aniline (B41778) derivatives were synthesized and evaluated for their antimalarial activity. olemiss.eduresearchgate.netdoaj.org The compound N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (designated as 5a) showed the most prominent activity against both the chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. olemiss.edu Molecular docking studies suggest that its mechanism may involve the deregulation of the P. falciparum purine (B94841) nucleoside phosphorylase (PfPNP) enzyme. olemiss.eduolemiss.edu

| Compound | P. falciparum Strain | IC50 Value (µM) | Source |

|---|---|---|---|

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | D6 (Chloroquine-sensitive) | 5.1 | olemiss.edu |

| W2 (Chloroquine-resistant) | 2.2 | olemiss.edu | |

| Compound 6d | D6 (Chloroquine-sensitive) | 5.5 | olemiss.edu |

| W2 (Chloroquine-resistant) | 4.1 | olemiss.edu |

Enzyme Inhibition Profiles (e.g., Lck kinase, Phospholipase C)

Derivatives of the 2-aminobenzoxazole (B146116) scaffold have been investigated for their potential to inhibit various enzymes implicated in disease pathways. The structural characteristics of the benzoxazole ring system, combined with various substitutions, allow these compounds to interact with the active sites of specific enzymes, leading to modulation of their activity. This section focuses on the inhibitory profiles of 2-aminobenzoxazole derivatives against two such enzymes: Lymphocyte-specific protein tyrosine kinase (Lck) and Phospholipase C (PLC).

Lck Kinase Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling, which is essential for T-cell development and activation. Aberrant Lck activity has been linked to various autoimmune diseases and some types of cancer, making it an attractive target for therapeutic intervention. nih.gov

While direct studies on this compound are limited, research on the broader benzoxazole and isosteric benzimidazole scaffolds has demonstrated significant potential for Lck inhibition. Benzimidazole-based compounds, in particular, have been shown to be potent Lck inhibitors, often with IC₅₀ values in the nanomolar range. researchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. researchgate.net

Structure-activity relationship (SAR) studies on related scaffolds have provided insights into the structural requirements for potent Lck inhibition. For instance, studies on 2-amino-5-carboxamidothiazoles revealed specific structural features necessary for potent Lck activity. nih.gov Similarly, research on pyrimido-benzimidazoles has identified compounds with low nanomolar IC₅₀ values against Lck. mdpi.com One of the most potent compounds identified in a study was 6-(2,6-dimethyl phenyl)-2-((4-(4-methyl-1-piperazinyl)phenyl) amino) pyrimido [5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one, which exhibited an IC₅₀ of 0.007 µM. mdpi.com

The development of selective Lck inhibitors is a key objective, as cross-reactivity with other Src family kinases can lead to off-target effects. Researchers have successfully designed highly selective type II kinase inhibitors by introducing chiral peptidomimetic moieties, achieving potent and selective Lck inhibition. nih.gov

Table 1: Lck Kinase Inhibition by Representative Benzimidazole/Thiazole Derivatives This table presents data for structurally related compounds to illustrate the potential of the broader heterocyclic class as Lck inhibitors.

| Compound Class | Specific Compound Example | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolopyrimidine | PP1 | Lck | 5 | nih.gov |

| Pyrazolopyrimidine | PP2 | Lck | 4 | nih.gov |

| Pyrimido-benzimidazole | 6-(2,6-dimethyl phenyl)-2-((4-(4-methyl-1-piperazinyl)phenyl) amino) pyrimido [5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one | Lck | 7 | mdpi.com |

| 4-Benzimidazolyl-N-piperazinethyl-pyrimidin-2-amine | Not specified | Lck | 0.12 | mdpi.com |

| 2-Amino-5-carboxamidothiazole | Cyclopropylamide 11d | Lck | Sub-micromolar activity reported | nih.gov |

Phospholipase C (PLC) Inhibition

Phospholipase C (PLC) enzymes are a class of membrane-associated enzymes that cleave phospholipids, specifically phosphatidylinositol 4,5-bisphosphate (PIP2), to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org These messengers are integral to various signal transduction pathways that regulate processes like cell proliferation, differentiation, and apoptosis. The dysregulation of PLC activity has been implicated in the pathophysiology of several diseases, including cancer. wikipedia.org

The investigation of benzoxazole derivatives as PLC inhibitors is an emerging area of research. While specific data for this compound is not extensively documented, related heterocyclic structures have shown promise. For example, new pyrimidine-benzoxazole/benzimidazole hybrids have been synthesized and evaluated for their inhibitory activity against phospholipase A2-V, a related enzyme in phospholipid metabolism. researchgate.net

Furthermore, compounds featuring a morpholinobenzoic acid scaffold have been identified as a class of drug-like inhibitors of phosphatidylcholine-specific PLC (PC-PLC). wikipedia.orgrsc.org Research into thieno[2,3-b]pyridines, which share some structural similarities with substituted aminobenzoxazoles, suggests their anti-proliferative action may occur through the inhibition of phosphoinositide-specific PLC (PI-PLC).

The development of potent and selective PLC inhibitors is a significant goal in medicinal chemistry. Studies on myo-inositol scaffold-based compounds have led to the development of inhibitors that achieve nearly complete inhibition of PI-PLC activity. nih.gov These findings highlight the potential for designing effective enzyme inhibitors by targeting the structural motifs recognized by these enzymes.

Table 2: Phospholipase C Inhibition by Various Scaffolds This table includes data on different classes of compounds to provide a broader context for Phospholipase C inhibition, as direct data on this compound derivatives is limited.

| Compound Class | Specific Compound Example | Target Enzyme | Activity/Potency | Reference |

| Myo-inositol derivative | DL-1-O-dodecylsulfonyl-myo-inositol-3,5-bisphosphate | PI-PLC | Micromolar concentration inhibition | nih.gov |

| Morpholinobenzoic acid scaffold | 2-morpholino-5-N-benzylamino benzoic acid | PC-PLC | Confirmed as optimal pharmacophore | rsc.org |

| Thieno[2,3-b]pyridines | Not specified | PI-PLC | Postulated mechanism of action |

Mechanism of Action and Molecular Target Elucidation

Cellular Pathway Perturbations

By engaging its molecular targets, 2-Amino-5-methoxybenzoxazole can disrupt major cellular pathways, leading to its observed biological effects, such as anticancer and antimicrobial activities.

The inhibition of Topoisomerase II by this compound directly leads to interference with DNA replication. By stabilizing the Topoisomerase II-DNA complex, the compound creates roadblocks that halt the progression of replication forks. mdpi.com This stalling of DNA synthesis can trigger cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating programmed cell death (apoptosis). nih.gov

In addition to affecting DNA replication, benzoxazole (B165842) derivatives may also interfere with protein synthesis. This process is a complex, multi-step pathway that can be inhibited at various stages. sigmaaldrich.com Many antibiotics, for example, function by binding to either the 30S or 50S subunits of bacterial ribosomes, thereby blocking the formation of the initiation complex or preventing the elongation of the polypeptide chain. sigmaaldrich.comnih.gov It is plausible that this compound could similarly interact with ribosomal components, although the specific mechanism has not been elucidated.

Perturbations in cellular signaling pathways are a direct consequence of the interaction of this compound with its molecular targets. nih.gov Signal transduction pathways are the networks through which cells communicate and respond to their environment. researchgate.net

The DNA damage induced by Topoisomerase II inhibition is a powerful trigger for various signaling cascades. nih.gov For example, the accumulation of DNA double-strand breaks often activates the p53 tumor suppressor pathway, which can lead to cell cycle arrest at the G2/M phase and the induction of apoptosis through the modulation of proteins like Bax and Bcl-2. nih.gov Furthermore, if the compound interacts with cell surface receptors, it would directly modulate the specific pathways associated with those receptors, such as those involved in cell proliferation, differentiation, or migration. nih.gov

| Cellular Pathway | Triggering Event | Potential Downstream Effect | Reference |

|---|---|---|---|

| DNA Damage Response | Topoisomerase II inhibition causing DNA breaks. | Activation of p53 pathway, cell cycle arrest (G2/M), apoptosis. | nih.gov |

| Protein Synthesis Regulation | Potential interaction with ribosomal machinery. | Inhibition of translation, leading to reduced cell growth and proliferation. | sigmaaldrich.com |

| Receptor-Mediated Signaling | Potential binding to receptors (e.g., 5-HT3). | Modulation of receptor-specific cellular responses. | googleapis.com |

Effects on Membrane Integrity and Function

The benzoxazole scaffold is a key structural feature in compounds that exert significant effects on the integrity and function of cellular membranes. While direct studies on this compound are limited, research on related benzoxazole derivatives provides strong evidence for their interaction with and disruption of biological membranes. This activity is a cornerstone of their mechanism of action, particularly in antimicrobial and anticancer contexts.

A primary mechanism observed for antifungal benzoxazole derivatives is the perturbation of the fungal cell membrane. nih.gov Studies have shown that these compounds can interfere with both the content and synthesis of ergosterol, a crucial component of the fungal membrane that is analogous to cholesterol in mammalian cells. This disruption leads to permeabilizing properties, increasing the passage of substances across the membrane and ultimately compromising cell viability. nih.gov Some derivatives exhibit a permeability or lytic activity against the fungal membrane, a mode of action that contributes to cell death. nih.gov

In the context of anti-inflammatory action, certain benzoxazole derivatives have been shown to work by stabilizing cell membranes. igi-global.com This effect is crucial in mitigating the inflammatory response. Furthermore, specific benzoxazole derivatives have been noted for their good cell membrane permeability, a characteristic that allows them to enter cells and reach intracellular targets. arabjchem.orggoogle.comgoogle.com

Beyond the outer cell membrane, derivatives have also been shown to impact the membranes of organelles. For instance, the benzoxazole derivative K313 was found to induce a significant decrease in the mitochondrial membrane potential in leukemia and lymphoma cells. mdpi.comnih.gov The loss of mitochondrial membrane integrity is a key event in the intrinsic pathway of apoptosis, or programmed cell death.

Omics-based Approaches for Mechanistic Insights

To comprehensively understand the cellular and molecular responses to treatment with compounds like this compound, researchers increasingly rely on "omics" technologies. These high-throughput methods—proteomics, transcriptomics, and metabolomics—provide a global snapshot of the changes occurring within a cell, offering profound insights into the compound's mechanism of action, identifying potential biomarkers, and revealing networks of affected pathways.

Proteomic Profiling of Treated Cells

Proteomic analysis, which investigates the entire set of proteins (the proteome) in a cell, is a powerful tool for elucidating the molecular targets and downstream effects of a bioactive compound. For benzoxazole derivatives, proteomic techniques like Western blotting and mass spectrometry have revealed significant alterations in key cellular proteins following treatment.

In cancer cell lines, benzoxazole derivatives have been shown to modulate critical signaling pathways that control cell survival and proliferation. One study using Western blot analysis found that a benzoxazole derivative, K313, led to the downregulation of the phosphorylated p70S6K protein (p-p70S6K), which is vital for cell cycle progression and survival. mdpi.comnih.gov The same study also detected changes in proteins central to apoptosis, including the activation of caspase-9 and caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP) and Bid. mdpi.comnih.gov

Another investigation in diffuse large B-cell lymphoma (DLBCL) cell lines showed that benzoxazole derivatives could decrease the expression of phosphorylated NF-κB and Akt proteins, both of which are key promoters of cancer cell survival. nih.govresearchgate.net Interestingly, the effects were cell-line dependent, highlighting that the cellular context can dictate the proteomic response. nih.govresearchgate.net In a different therapeutic area, research into frontotemporal dementia (FTD) showed that specific benzoxazole derivatives could correct aberrant lysosomal proteomes in patient-derived cells, demonstrating their potential to restore protein homeostasis. nih.gov

These findings underscore how proteomic profiling can pinpoint the specific proteins and pathways affected by a compound, providing a detailed map of its mechanism of action.

Transcriptomic Analysis of Gene Expression Changes

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell, providing a picture of which genes are actively being expressed. This analysis can reveal how a compound like this compound alters cellular function at the genetic level, often preceding changes observed in the proteome.

Studies on benzoxazole derivatives have utilized transcriptomic analysis to uncover their effects on gene regulation. For example, research on imine derivatives of benzoxazole in a high-fat diet-induced hyperlipidemia model demonstrated significant changes in the expression of genes that regulate lipid metabolism. acs.org Treatment with these compounds led to a notable downregulation in the mRNA levels of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. acs.org

Furthermore, the same study observed a prominent reduction in the transcript levels of other key genes, including Apolipoprotein B (APOB), which is essential for assembling lipoprotein particles, and Proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes the degradation of the LDL receptor. acs.org These transcriptomic changes directly correlate with the observed therapeutic effects, such as the reduction of cholesterol and triglyceride levels.

Metabolomic Signatures of Cellular Response

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. This "omics" approach provides a functional readout of the physiological state of a cell, as the metabolome is highly dynamic and reflects the downstream consequences of changes at the gene and protein level. Analyzing the metabolomic signature of cells treated with a compound can reveal disruptions in key biochemical pathways and uncover novel mechanistic details.

While specific metabolomic studies on cells treated with this compound are not yet widely published, the application of this technology would be a critical next step in its characterization. Based on the known activities of related benzoxazole derivatives, a metabolomic analysis could be expected to reveal alterations in several key areas. For instance, given the effects of some derivatives on membrane lipids and mitochondrial function, one would anticipate seeing changes in the profiles of fatty acids, phospholipids, and intermediates of energy metabolism pathways like the Krebs cycle and oxidative phosphorylation.

A hypothetical metabolomic study could quantify hundreds of metabolites simultaneously, comparing treated cells to untreated controls. The resulting data would highlight specific metabolic pathways that are perturbed by the compound, offering a detailed view of the cellular response.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Positional Isomerism and Substituent Effects on Biological Activity

The arrangement and nature of substituents on the benzoxazole (B165842) core are paramount in determining the compound's interaction with biological targets. SAR studies have demonstrated that even minor alterations to the molecule's functional groups can lead to significant changes in its activity.

The 2-amino group on the benzoxazole scaffold has been identified as a crucial component for the biological potency of many of its derivatives. In studies of related compounds, this moiety is often essential for maintaining interaction with the target receptor. For instance, in the development of mGlu₅ negative allosteric modulators, the 2-amino benzoxazole structure was found to be a key element. nih.gov Isosteric replacements, where the 2-amino benzoxazole was substituted with groups such as benzothiazoles or benzimidazoles, resulted in a significant decrease in potency, with IC₅₀ values dropping to greater than 30 µM. nih.gov This highlights the specific role of the 2-amino group, likely as a key hydrogen bond donor or acceptor, in forming a stable complex with the biological target.

The methoxy (B1213986) group at the 5-position of the benzoxazole ring influences the molecule's electronic properties, which in turn can affect its reactivity and potency. As an electron-donating group, the 5-methoxy substituent can increase the electron density of the benzoxazole ring system. This alteration can impact the molecule's ability to participate in various non-covalent interactions, such as pi-pi stacking or cation-pi interactions, with a receptor's active site. In studies on related heterocyclic compounds, the introduction of electron-donating substituents like methoxy groups on attached phenyl rings was shown to stabilize generated radicals, thereby increasing antioxidant activity. nih.gov This principle suggests that the 5-methoxy group in 2-Amino-5-methoxybenzoxazole could similarly modulate its electronic character to enhance specific biological interactions.

Modifications to the benzene (B151609) ring portion of the benzoxazole nucleus or to phenyl rings attached to the core structure are a common strategy for optimizing biological activity. The nature, size, and position of these substituents can affect the compound's steric and electronic profile, influencing its fit and interaction with a target protein.

For example, in a series of 2-(2-benzoxazolylamino)-4-phenylpyrimidines, various substituents were placed on the phenyl ring to evaluate their effect on potency. nih.gov The investigation revealed that the activity was sensitive to these changes, with different substitutions leading to a range of potencies.

| Compound | Substitution on Phenyl Ring | IC₅₀ (nM) |

|---|---|---|

| Hit Compound | Unsubstituted | 89 |

| 18g | 2-Methoxy | ~89 |

| 18c | 4-Methyl | ~89 |

As shown in the table, a 2-methoxy or a 4-methyl substitution on the phenyl ring resulted in compounds with activity similar to the original unsubstituted hit compound. nih.gov This indicates that these positions can tolerate specific substitutions without compromising the essential binding interactions.

Pharmacophore Elucidation and Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzoxazole derivatives, these models serve as a blueprint for designing new ligands with improved potency and selectivity. In a study on benzoxazole benzenesulfonamides as potential antidiabetic agents, a 3D-QSAR model was developed to identify a common pharmacophore hypothesis. chemijournal.comresearchgate.net The best model, AAADRR, consisted of three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. chemijournal.comresearchgate.net This pharmacophore represents the key interaction points required for activity, guiding the design of new compounds that fit this spatial and electronic template to achieve the desired biological response.

QSAR Modeling for Activity Prediction and Optimization

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are powerful tools for predicting the activity of unsynthesized compounds, thus prioritizing synthetic efforts and optimizing lead compounds.

Both 2D and 3D-QSAR methodologies have been applied to benzoxazole derivatives and related heterocyclic systems to understand the structural requirements for their activity. nih.govnih.govrsc.org

2D-QSAR studies correlate biological activity with physicochemical properties or topological indices derived from the two-dimensional structure of the molecule. nih.gov These models are computationally less intensive and can provide valuable insights into the properties influencing activity, such as hydrophobicity, electronic effects, and steric parameters.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. These methods align a series of molecules and calculate their steric and electrostatic fields (among others) around them. The variations in these fields are then correlated with changes in biological activity. nih.govrsc.orgesisresearch.org

For various benzoxazole derivatives, 3D-QSAR models have been developed with good statistical reliability, indicating strong predictive power. chemijournal.comnih.govrsc.org These models generate contour maps that visualize regions where specific properties would enhance or diminish activity. For example, a CoMFA model for benzazole derivatives as Topoisomerase II inhibitors revealed that steric and electrostatic fields contributed 32.2% and 67.8%, respectively, to the model. esisresearch.org The resulting contour maps showed regions where bulky groups would increase activity (green contours) and where positive or negative charges would be favorable (blue or red contours, respectively). esisresearch.org Such visualizations are invaluable for the rational design of new, more potent inhibitors.

| Model Type | Target/Cell Line | R² (Coefficient of Determination) | Q² or Rcv² (Cross-Validated R²) | Rpred² (Predictive R²) | Reference |

|---|---|---|---|---|---|

| CoMFA | HepG2 | - | 0.509 | 0.5128 | rsc.org |

| CoMSIA | HepG2 | - | 0.711 | 0.6198 | rsc.org |

| CoMFA | HCT-116 | - | 0.574 | 0.5597 | rsc.org |

| CoMSIA | HCT-116 | - | 0.531 | 0.5804 | rsc.org |

| CoMFA | MCF-7 | - | 0.568 | 0.5057 | rsc.org |

| CoMSIA | MCF-7 | - | 0.669 | 0.6577 | rsc.org |

| 3D-QSAR (AAADRR.27) | Fructose-1,6-bisphosphatase | 0.9686 | 0.72 | - | chemijournal.com |

The statistical parameters in the table, such as the coefficient of determination (R²), the cross-validated R² (Q² or Rcv²), and the predictive R² (Rpred²), are used to assess the robustness and predictive ability of the generated QSAR models. chemijournal.comrsc.org Higher values generally indicate a more reliable and predictive model.

Applicability Domain Analysis of QSAR Models

In the realm of QSAR, the Applicability Domain (AD) is a critical concept that defines the chemical space in which a model can make reliable predictions. variational.aiwikipedia.org A QSAR model is developed using a specific set of molecules, known as the training set. The AD ensures that the model is only used to predict the activity of new compounds that are similar to those in the training set. variational.aimdpi.com Predictions for compounds that fall outside of this domain are considered extrapolations and are associated with a higher degree of uncertainty. variational.ai

Various methods are employed to define the AD of a QSAR model, which can be broadly categorized as:

Range-based methods: These are the simplest methods and define the AD based on the range of descriptor values in the training set.

Geometric methods: These methods define the AD by enclosing the training set compounds in a geometric space, such as a bounding box or convex hull.

Distance-based methods: The similarity between a new compound and the training set compounds is determined using distance metrics like Euclidean or Mahalanobis distance. wikipedia.org

Probability density distribution-based methods: These approaches model the probability distribution of the training set compounds in the descriptor space.

For QSAR models developed for various series of benzoxazole derivatives, the AD is a crucial component of model validation. For instance, in a 3D-QSAR study on benzoxazole derivatives as anticancer agents, the dataset is typically divided into a training set for model generation and a test set for external validation. nih.govnih.gov The predictive power of the model for the test set compounds, which are within the AD, is a key indicator of the model's robustness.

A hypothetical applicability domain analysis for a QSAR model of benzoxazole derivatives might involve the parameters outlined in the table below.

| Parameter | Description | Example Value/Range for Benzoxazole Derivatives |

| Molecular Weight | The range of molecular weights of the compounds in the training set. | 250 - 500 g/mol |

| LogP | The range of lipophilicity values for the training set compounds. | 2.0 - 5.5 |

| Number of Hydrogen Bond Donors | The acceptable range for hydrogen bond donors. | 1 - 4 |

| Number of Hydrogen Bond Acceptors | The acceptable range for hydrogen bond acceptors. | 3 - 8 |

| Topological Polar Surface Area (TPSA) | The range of TPSA values, indicating polarity. | 50 - 150 Ų |

This table presents hypothetical data for illustrative purposes, based on typical ranges for drug-like molecules within the benzoxazole class.

Conformational Analysis and Bioactive Conformations

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with different arrangements. For a biologically active molecule like a benzoxazole derivative, identifying the "bioactive conformation"—the specific 3D shape it adopts when interacting with its biological target—is paramount for understanding its mechanism of action and for designing more potent analogs.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are experimental methods used to determine molecular conformations. However, computational methods, including molecular mechanics and quantum mechanics calculations, are widely used to predict the preferred conformations of flexible molecules and to study their dynamic behavior.

In the context of drug design involving benzoxazole derivatives, molecular docking simulations are a powerful tool for investigating bioactive conformations. researchgate.net These simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. mdpi.com

For instance, in studies of benzoxazole derivatives as inhibitors of a particular enzyme, docking simulations can reveal the crucial interactions between the benzoxazole core and the amino acid residues in the active site. The planarity of the benzoxazole ring often facilitates π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com The substituents on the benzoxazole ring, such as the 2-amino and 5-methoxy groups in this compound, play a critical role in defining the molecule's shape and its ability to form specific hydrogen bonds with the target protein. mdpi.com

A hypothetical summary of a conformational analysis for this compound interacting with a kinase active site is presented below.

| Interaction Type | Functional Group on this compound | Interacting Residue in Kinase Active Site |

| Hydrogen Bond | 2-Amino group | Aspartic Acid |

| Hydrogen Bond | Benzoxazole Nitrogen | Cysteine |

| Hydrophobic Interaction | Benzene ring of benzoxazole | Leucine, Valine |

| π-π Stacking | Benzoxazole ring system | Phenylalanine |

This table is a hypothetical representation to illustrate the types of interactions that would be investigated in a conformational analysis and molecular docking study.

Pharmacokinetic and Pharmacodynamic Profiling of 2 Amino 5 Methoxybenzoxazole and Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Detailed ADME studies for 2-Amino-5-methoxybenzoxazole have not been extensively reported in the available scientific literature. Consequently, specific data on its bioavailability, tissue distribution, metabolic fate, and clearance are not available.

There is no specific data available from preclinical or clinical studies to determine the oral or other route-specific bioavailability of this compound.

Information regarding the extent and pattern of this compound distribution into various tissues and organs, as well as its potential for accumulation, has not been documented in published research.

While metabolic pathways such as N-acetylation and oxidative demethylation are common for compounds with similar functional groups, the specific metabolic pathways and resulting metabolites for this compound have not been identified.

The primary routes of elimination (e.g., renal, hepatic) and the biological half-life of this compound have not been established.

Pharmacodynamic Evaluation

There is a lack of published studies investigating the dose-response relationships of this compound in any relevant biological systems. Therefore, no data tables illustrating such relationships can be provided.

Target Engagement and Occupancy Studies

Publicly available literature does not currently contain specific target engagement or occupancy studies for the compound this compound. While the broader benzoxazole (B165842) scaffold has been associated with a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects, detailed investigations into the direct interaction of this compound with specific biological targets are not extensively documented.

Research into analogous compounds has identified potential targets for the benzoxazole core. For instance, certain derivatives have been investigated as inhibitors of enzymes such as Lck kinase and carbonic anhydrases. However, without direct experimental data for this compound, any discussion of its target engagement remains speculative. Future studies, potentially employing techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or positron emission tomography (PET) with a radiolabeled version of the compound, would be necessary to elucidate its specific molecular targets and quantify its engagement and occupancy in cellular and in vivo models.

In Vitro and In Vivo PK/PD Correlation

The metabolic stability of a compound is a critical factor in its pharmacokinetic profile, and in vitro microsomal stability assays are a standard method for its evaluation. These assays utilize liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s, to predict the hepatic clearance of a compound.

A typical microsomal stability assay involves incubating the test compound with liver microsomes (from human or animal species) in the presence of NADPH, a necessary cofactor for many metabolic enzymes. The concentration of the parent compound is monitored over time by LC-MS/MS to determine its rate of disappearance. The results are often expressed as the half-life (t½) of the compound in the microsomal preparation and the intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.

| Compound Class | Specific Analogue | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| Benzothiazole (B30560) Derivative | Analogue A | Human | > 60 | < 10 |

| Benzimidazole (B57391) Derivative | Analogue B | Rat | 25 | 45 |

This table presents hypothetical data based on findings for related heterocyclic compounds to illustrate the range of metabolic stabilities that might be observed for benzoxazole derivatives. Specific data for this compound is not available.

The stability of a compound in plasma and the extent to which it binds to plasma proteins are crucial pharmacokinetic parameters that influence its distribution, availability to target tissues, and clearance.

Specific experimental data on the plasma stability and plasma protein binding of this compound is not currently available. However, studies on related benzoxazole derivatives offer some indications. For instance, a study on D-phenylalanine-benzoxazole derivatives found that several analogues were stable in mouse plasma, with half-lives exceeding four hours nih.gov. This suggests that the benzoxazole scaffold can be chemically stable in a biological matrix like plasma.

Plasma protein binding determines the fraction of a drug that is free (unbound) in the circulation and thus able to exert its pharmacological effect. High plasma protein binding can limit the distribution of a compound into tissues and reduce its clearance. Research on a series of benzothiazole derivatives, which are structurally similar to benzoxazoles, revealed high binding to plasma proteins nih.gov. This suggests that aminobenzoxazole compounds may also exhibit significant binding to plasma proteins such as albumin.

| Compound Analogue | Species | Plasma Half-life (t½) | Plasma Protein Binding (%) |

|---|---|---|---|

| D-phenylalanine-benzoxazole derivative 1 | Mouse | > 4 hours nih.gov | Not Reported |

| D-phenylalanine-benzoxazole derivative 2 | Mouse | > 4 hours nih.gov | Not Reported |

| Benzothiazole derivative | Not Specified | Not Reported | High nih.gov |

This table summarizes available data for analogues of this compound to provide context on the potential plasma stability and protein binding of this class of compounds.

In vivo pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism system. While specific in vivo pharmacokinetic data for this compound are not available in the public domain, research on related 2-aminobenzoxazole (B146116) derivatives provides valuable insights into the potential in vivo behavior of this compound class.

A study on a potent 2-aminobenzoxazole derivative, compound 33p, investigated its pharmacokinetic profile in rats following oral administration. nih.gov The key pharmacokinetic parameters from this study are summarized in the table below. The compound demonstrated a reasonable half-life, suggesting that sustained exposure could be achieved.

| Parameter | Value |

|---|---|

| Dose (Oral) | 10 mg/kg nih.gov |

| Maximum Concentration (Cmax) | 4 µM nih.gov |

| Time to Maximum Concentration (Tmax) | 2 hours nih.gov |

| Half-life (t½) | 8 ± 0.2 hours nih.gov |

Data from a study on a structural analogue of this compound. nih.gov